3-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
3-[[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2S/c1-14-4-2-3-5-19(14)28-20(23-24-22(28)30)12-15-8-10-27(11-9-15)21(29)16-6-7-17-18(13-16)26-31-25-17/h2-7,13,15H,8-12H2,1H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWNDKXEMPNZJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule exhibiting a variety of biological activities. Its unique structure integrates multiple pharmacologically relevant moieties, suggesting potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and neuroactive properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 392.44 g/mol. The structural components include:
- Piperidine ring : Known for its role in various biological activities.
- Benzo[c][1,2,5]thiadiazole moiety : Recognized for its electron-deficient characteristics that enhance biological interactions.
- Triazole ring : Associated with diverse pharmacological properties.
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit significant antimicrobial properties. In particular:
- The benzothiadiazole moiety is known to enhance the compound's ability to inhibit bacterial growth.
- Studies have shown that derivatives with similar structures demonstrate minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Antiviral Properties
The compound's ability to interact with viral proteins suggests potential antiviral applications:
- Compounds containing the benzo[c][1,2,5]thiadiazole structure have been reported to exhibit anti-HIV activity.
- The interaction with key viral enzymes may inhibit viral replication processes.
Neuroactive Effects
The presence of the piperidine ring suggests neuroactive properties:
- Similar compounds have shown efficacy as antipsychotic agents and modulators of neurotransmitter systems.
- Interaction studies indicate that this compound may influence dopamine and serotonin receptor activities, potentially leading to therapeutic effects in mood disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of critical enzymes involved in microbial metabolism or viral replication.
- Receptor Modulation : It may modulate receptor signaling pathways by binding to neurotransmitter receptors.
- Binding Affinity : Enhanced binding to biological macromolecules such as proteins and nucleic acids through hydrogen bonding and hydrophobic interactions.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound against structurally similar derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Piperazine Derivatives | Contain piperazine rings; often show neuroactive properties | Antipsychotic and anxiolytic effects |
| Thiadiazole Derivatives | Feature thiadiazole rings; known for antimicrobial activity | Antimicrobial and anti-inflammatory |
| Pyrimidine Analogues | Share pyrimidine core; frequently used in cancer therapy | Antitumor activity via DNA intercalation |
The combination of these structural motifs in this compound may enhance its efficacy against specific biological targets compared to other similar compounds .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- A study on thiazole derivatives indicated strong antibacterial activity against Gram-positive bacteria .
- Research on thiadiazole derivatives revealed their potential as anti-inflammatory agents .
- Investigation into triazole-based compounds demonstrated their effectiveness in inhibiting cancer cell proliferation .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. The incorporation of benzo[c][1,2,5]thiadiazole moieties enhances the cytotoxic activity against various cancer cell lines. Studies have shown that the compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a study demonstrated that similar compounds influenced the expression of pro-apoptotic proteins in breast cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Triazole derivatives are known to possess antifungal properties, and this specific compound has shown efficacy against several fungal strains. The mechanism is believed to involve the inhibition of fungal cell wall synthesis, making it a candidate for further development as an antifungal agent .
Neuroprotective Effects
Emerging studies suggest that compounds containing the benzo[c][1,2,5]thiadiazole structure may exhibit neuroprotective effects. This could be particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The compound's ability to modulate oxidative stress markers positions it as a potential therapeutic agent for conditions such as Alzheimer's disease .
Materials Science
Organic Electronics
The unique electronic properties of the compound make it suitable for applications in organic electronics. Research has shown that triazole-based compounds can serve as effective charge transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of benzo[c][1,2,5]thiadiazole enhances the stability and efficiency of these devices .
Covalent Organic Frameworks (COFs)
The compound can also be utilized in the synthesis of covalent organic frameworks. These materials are known for their high surface area and tunable porosity, making them ideal for gas storage and separation applications. The structural features of this compound allow for the formation of robust frameworks with potential use in catalysis and environmental remediation .
Agricultural Chemistry
Pesticidal Activity
Research into the pesticidal properties of triazole derivatives indicates that this compound may exhibit herbicidal or insecticidal activity. Its mechanism may involve interference with hormonal pathways in pests or inhibition of key metabolic processes. Field trials are necessary to evaluate its effectiveness and safety as a pesticide .
Plant Growth Regulation
Additionally, compounds like this one have been investigated for their role as plant growth regulators. They may promote growth or enhance resistance to environmental stressors in crops. Understanding these effects could lead to improved agricultural practices and crop yields .
Data Tables
| Application Area | Potential Benefits | Current Research Status |
|---|---|---|
| Medicinal Chemistry | Anticancer, antimicrobial, neuroprotective | Ongoing preclinical studies |
| Materials Science | Organic electronics, COFs | Experimental validation needed |
| Agricultural Chemistry | Pesticidal activity, plant growth regulation | Field trials required |
Case Studies
- Anticancer Activity Study : A recent study evaluated the effects of triazole derivatives on breast cancer cell lines, showing significant apoptosis induction through mitochondrial pathways.
- Organic Electronics Research : Investigations into OLEDs using triazole-based materials revealed enhanced efficiency and stability compared to traditional materials.
- Pesticidal Activity Trials : Preliminary field trials indicated promising results for herbicidal activity against common agricultural weeds.
Comparison with Similar Compounds
Table 1: Comparison of Benzo-Thiadiazole Derivatives
Piperidine-Linked Kinase Inhibitors
describes a kinase inhibitor, “3-((4-(6-Bromo-2-(1,2,3-thiadiazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (21f),” which shares a piperazine linker and heterocyclic substituents. The target compound’s piperidine linker may confer similar conformational flexibility, but the triazolone core (vs. imidazo[4,5-b]pyridine) likely reduces planarity, affecting binding to ATP pockets in kinases. Additionally, the o-tolyl group’s steric bulk may limit off-target interactions compared to bromo-thiadiazole substituents in 21f .
Triazolone Derivatives with Aromatic Substituents
details “3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one,” a structural analog with a thiophene substituent instead of o-tolyl. Key differences include:
- Thiophene vs. o-Tolyl : Thiophene’s electron-rich sulfur atom enhances solubility but may reduce metabolic stability compared to the methyl-substituted aryl group.
- Pyrazole-carbonyl vs.
Table 2: Substituent Effects on Triazolone Derivatives
Pyrazol-ones with Benzothiazole Groups
highlights pyrazol-ones like “4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one,” which share a five-membered heterocyclic core with the target compound. The benzothiazole group’s rigidity and hydrogen-bonding capacity parallel the benzo-thiadiazole moiety but differ in sulfur placement (benzo[d] vs. benzo[c]), affecting electronic properties and target affinity .
Q & A
Q. Advanced
- Design of Experiments (DoE) : Statistical modeling identifies optimal molar ratios, temperature, and catalyst loading .
- In-line analytics : Real-time monitoring via UV-vis or FTIR in flow reactors enables rapid adjustments .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates during condensation .
How can computational methods predict and enhance the biological activity of this compound?
Q. Advanced
- Molecular docking : Simulates interactions with target proteins (e.g., kinases, enzymes) to prioritize derivatives for synthesis .
- QSAR modeling : Correlates structural features (e.g., substituent electronegativity, ring planarity) with activity data to guide design .
- Density Functional Theory (DFT) : Predicts electronic properties influencing reactivity and binding affinity .
How can contradictory biological activity data across assays be resolved methodologically?
Q. Advanced
- Orthogonal assays : Validate activity using independent methods (e.g., enzymatic vs. cell-based assays) .
- Control standardization : Ensure consistent cell lines, incubation times, and solvent concentrations .
- Metabolite profiling : LC-MS identifies degradation products that may interfere with assays .
What analytical techniques monitor the compound’s stability under varying pH conditions?
Q. Basic
- HPLC stability studies : Track degradation kinetics at pH 1–13 to identify labile functional groups .
- UV-vis spectroscopy : Detect shifts in absorbance spectra indicating structural changes .
- Mass spectrometry : Identifies hydrolysis or oxidation products .
What challenges arise in establishing structure-activity relationships (SAR) for derivatives, and how are they addressed?
Q. Advanced
- Challenge : Heterocyclic rigidity limits substituent flexibility.
Solution : Systematic substitution at the piperidine N-atom or o-tolyl group to probe steric/electronic effects . - Challenge : Off-target effects in complex biological systems.
Solution : Pair computational target prediction with phenotypic screening .
What in vitro assays evaluate the compound’s antimicrobial potential?
Q. Basic
- Minimum Inhibitory Concentration (MIC) : Assess growth inhibition of bacterial/fungal strains .
- Time-kill kinetics : Determine bactericidal vs. bacteriostatic activity .
- Biofilm disruption assays : Quantify reduction in biofilm biomass using crystal violet staining .
How can reaction kinetics studies improve scalability of key intermediate synthesis?
Q. Advanced
- Rate profiling : Identify rate-limiting steps (e.g., cyclization) for process intensification .
- Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., thiadiazole formation) .
- Catalyst recycling : Immobilized catalysts reduce costs in large-scale piperidine functionalization .
What methodologies elucidate metabolic pathways and degradation products in biological systems?
Q. Advanced
- Radiolabeling : Track compound distribution and metabolism in animal models .
- LC-MS/MS : Identify phase I/II metabolites in hepatocyte incubations .
- CYP450 inhibition assays : Determine enzyme interactions affecting metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
